3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUQREYMIOEPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include this compound, are known to interact with a variety of biological targets.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites and influencing the activity of the target.
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets.
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile. These factors could include pH, temperature, presence of other molecules, and more.
Biochemical Analysis
Biochemical Properties
3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism. The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, thereby affecting glucose homeostasis. Additionally, this compound has been found to interact with other proteins and biomolecules, leading to various biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of voltage-gated sodium channels, such as Na v 1.7 and Na v 1.8, which play crucial roles in pain signaling pathways. By inhibiting these channels, the compound can alter pain perception and response. Furthermore, it has been observed to impact gene expression related to inflammatory responses and cellular metabolism, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to DPP-IV results in the inhibition of the enzyme’s activity, which in turn affects glucose metabolism. Additionally, the compound’s interaction with voltage-gated sodium channels leads to the inhibition of these channels, thereby modulating pain signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and channels, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and channels without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes, such as CYP3A1 and CYP3A2. These enzymes catalyze the oxidation and defluorination of the fluoropyrrolidine ring, leading to the formation of reactive intermediates that can be further metabolized or conjugated with glutathione or N-acetylcysteine. These metabolic processes influence the overall metabolic flux and levels of metabolites in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the cytoplasm and membrane-bound organelles. Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. The localization of this compound within subcellular structures is essential for understanding its mechanism of action and potential therapeutic applications.
Biological Activity
3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile, also known as EVT-1779140, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C8H11FN2O
Functional Groups:
- Contains a nitrile group (-C≡N) and a ketone functional group (C=O), which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoropyrrolidine with an appropriate nitrile precursor. The process may require strong bases or acid catalysts to facilitate the formation of the desired product. Purification methods like recrystallization or chromatography are often employed to achieve high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It is hypothesized that it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Neuropharmacological Effects: The compound may influence neurotransmitter systems, making it a candidate for neurological disorders.
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor properties of various compounds, this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to apoptosis induction in cancer cells, suggesting a potential role in cancer therapy.
Case Study 2: Neuropharmacological Investigation
Another investigation evaluated the neuropharmacological profile of this compound in animal models. Results indicated modulation of dopaminergic and serotonergic pathways, which could have implications for treating disorders such as depression or anxiety.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(3-Fluoropiperidin-1-yl)propanoic acid | High | Antidepressant properties |
| Other piperidine derivatives | Moderate | Varies; some exhibit neuroactive effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Amine Component
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)
- Structure : Differs by lacking the fluorine atom on the pyrrolidine ring.
- Synthesis: Prepared via ethanol and piperidine-mediated reactions at 0–5°C .
- Properties: Non-fluorinated analogs like 3a are often used as intermediates for antimicrobial agents. The absence of fluorine may reduce metabolic stability compared to fluorinated derivatives .
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile
- Structure : Replaces pyrrolidine with a six-membered piperidine ring.
- Properties: Molecular weight = 170.18 g/mol (C₈H₁₁FN₂O). Discontinued commercial availability suggests challenges in synthesis or stability .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Fluorination Effects on Bioactivity and Stability
Structural Complexity and Pharmaceutical Relevance
Heterocyclic Derivatives
- Example : 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile (JAK inhibitor).
- Comparison: The fluoropyrrolidine moiety in the target compound may offer superior sp³ character and conformational rigidity compared to sp²-rich systems like thieno[2,3-b]thiophene derivatives .
Polymorphs and Cocrystals
Data Tables
Table 1. Structural and Physicochemical Comparisons
Table 2. Thermal Properties of Polymorphs
| Compound (Polymorph) | DSC Endotherms (°C) | XRPD Peaks (2θ) |
|---|---|---|
| (S)-3-(3-(1-Methyl-2-oxo-...)piperidin-1-yl)-3-oxopropanenitrile (Form I) | 142, 235 | 8.25°, 13.25°, 15.40° |
Preparation Methods
Preparation of 3-Fluoropyrrolidine
Fluorination of pyrrolidine derivatives :
Selective fluorination at the 3-position of pyrrolidine can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to avoid over-fluorination or ring degradation.Alternative synthetic routes :
Fluorinated pyrrolidine rings may also be synthesized by cyclization of fluorinated amino alcohols or via ring-closing reactions involving fluorinated precursors.
Synthesis of this compound
Nucleophilic substitution reaction :
The nitrogen of 3-fluoropyrrolidine acts as a nucleophile to attack an electrophilic 3-oxopropanenitrile derivative, such as 3-chloropropanenitrile or its activated esters, in the presence of a base (e.g., sodium hydride or potassium carbonate). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Reaction conditions :
The reaction mixture is stirred at room temperature or slightly elevated temperatures (25–60 °C) for 1–4 hours to ensure complete conversion.Work-up and purification :
After reaction completion, the mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Research Findings and Data Tables
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrolidine + NFSI (fluorinating agent) | Acetonitrile | 0–25 °C | 2 hours | 70–85 | Selective 3-fluorination with minimal byproducts |
| 2 | 3-Fluoropyrrolidine + 3-chloropropanenitrile + NaH | DMF | 25–50 °C | 1–3 hours | 65–80 | N-alkylation under inert atmosphere |
| 3 | Purification by silica gel chromatography | - | Room temp | - | - | Product purity >95% confirmed by NMR and MS |
Notes on Optimization and Variations
Base selection : Sodium hydride is commonly used to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity. Potassium carbonate can be an alternative in milder conditions.
Solvent choice : Polar aprotic solvents favor nucleophilic substitution reactions by stabilizing ions and increasing reaction rates.
Temperature control : Mild heating improves reaction rates but excessive heat can cause decomposition or side reactions.
Fluorination step sensitivity : Fluorination reagents must be handled carefully to avoid over-fluorination or ring opening.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized for higher yields in synthesizing this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrolidine nitrogen .
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve fluorination efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitrile formation .
- Flow chemistry : Continuous flow systems reduce reaction time and improve scalability for intermediates .
Q. Data Contradictions :
- Some studies report higher yields with microwave assistance (e.g., 85% yield in fluorinated analogs ), while others prefer traditional reflux (70–75% yield ). Resolution requires empirical testing of substrate-specific reactivity.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the fluoropyrrolidine ring (δ ~3.5–4.5 ppm for fluorinated CH₂ groups) and nitrile absence of protons .
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 197.08 g/mol) .
- XRPD : For polymorph identification (if applicable), using diffraction angles (2θ) such as 8.25° and 17.65° .
Advanced: What role does fluorination play in the compound’s biological activity?
Answer:
Fluorination at the pyrrolidine 3-position:
- Metabolic stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, enhancing half-life .
- Binding affinity : Fluorine’s electronegativity modulates electron density, improving interactions with hydrophobic enzyme pockets (e.g., JAK kinases) .
- SAR studies : Fluorine substitution in analogs like filgotinib increases selectivity for JAK1 over JAK2 (IC₅₀ ratio: 10:1) .
Q. Methodological Insight :
Advanced: How to resolve contradictions in reported biological activities of similar compounds?
Answer:
- Dose-response curves : Test activity across concentrations (nM–µM) to identify off-target effects .
- Enzyme assays : Compare inhibition kinetics (e.g., JAK1 vs. JAK3) using recombinant proteins .
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., JAK1) to resolve binding mode discrepancies .
Q. Example :
- A cocrystal of a related JAK inhibitor (3-oxopropanenitrile derivative) with 3,5-dimethylpyrazole clarified steric hindrance effects .
Advanced: What computational methods predict the compound’s interactions with enzymes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in JAK1’s ATP-binding pocket .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess fluorine’s role in conformational flexibility .
- QSAR models : Corrogate substituent effects (e.g., fluoromethyl vs. hydroxypiperidine) on IC₅₀ values .
Q. Validation :
- Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .
Basic: What are the solubility and stability profiles under different conditions?
Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and water (~5 mg/mL) at 25°C .
- Stability :
- pH 7.4 (PBS) : Stable for 24 hours; degradation <5% .
- Acidic conditions (pH <3) : Rapid hydrolysis of nitrile to amide .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Advanced: How do structural modifications affect pharmacological properties?
Answer:
Comparative Table :
| Modification | Effect | Reference |
|---|---|---|
| Fluorine → Hydroxyl (C3) | ↓ Metabolic stability, ↑ solubility | |
| Pyrrolidine → Piperidine | ↑ Target selectivity (e.g., JAK1) | |
| Nitrile → Amide | ↓ Potency (IC₅₀ increases 10-fold) |
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry and screen in kinase panels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
